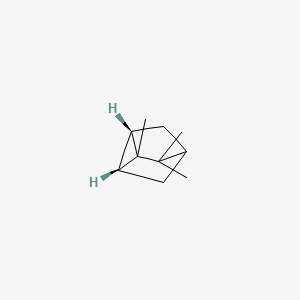
(1r)-(+)-Tricyclene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1r)-(+)-Tricyclene is a bicyclic monoterpene hydrocarbon with a unique tricyclic structure. It is a naturally occurring compound found in various essential oils, including those of pine and fir trees. This compound is known for its distinctive aroma and is used in the fragrance industry. Its chemical structure consists of three interconnected rings, making it an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1r)-(+)-Tricyclene can be achieved through several methods. One common approach involves the cyclization of suitable precursors under acidic conditions. For example, the cyclization of α-pinene in the presence of a strong acid like sulfuric acid can yield this compound. Another method involves the use of catalytic hydrogenation of certain bicyclic compounds to form the tricyclic structure.
Industrial Production Methods
Industrial production of this compound typically involves the extraction of essential oils from pine or fir trees, followed by purification processes to isolate the compound. The extracted oils are subjected to fractional distillation to separate this compound from other components. This method is preferred due to the natural abundance of the compound in these essential oils.
Analyse Chemischer Reaktionen
Types of Reactions
(1r)-(+)-Tricyclene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tricyclene oxide using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols or other reduced forms using reagents like lithium aluminum hydride.
Substitution: Halogenation reactions can introduce halogen atoms into the tricyclic structure, forming compounds like tricyclene chloride or bromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens like chlorine and bromine, often in the presence of a catalyst or under UV light.
Major Products Formed
Oxidation: Tricyclene oxide and other oxygenated derivatives.
Reduction: Tricyclene alcohols and other reduced forms.
Substitution: Halogenated tricyclenes like tricyclene chloride and bromide.
Wissenschaftliche Forschungsanwendungen
(1r)-(+)-Tricyclene has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and stability of tricyclic structures. Researchers investigate its behavior under various chemical reactions to understand the properties of similar compounds.
Biology: Studies have explored its potential biological activities, including antimicrobial and antifungal properties. It is also investigated for its role in plant defense mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a natural product in drug development.
Industry: In the fragrance industry, this compound is used as a component in perfumes and other scented products due to its pleasant aroma.
Wirkmechanismus
The mechanism of action of (1r)-(+)-Tricyclene involves its interaction with various molecular targets. In biological systems, it may interact with cell membranes and proteins, leading to changes in cell function. Its antimicrobial properties are believed to result from its ability to disrupt microbial cell membranes, leading to cell death. The exact molecular pathways involved are still under investigation, but its effects on cellular structures and functions are of significant interest.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
α-Pinene: A bicyclic monoterpene with a similar structure, commonly found in pine resin.
Camphene: Another bicyclic monoterpene with a different arrangement of rings.
Limonene: A monocyclic monoterpene with a similar chemical composition but different structure.
Uniqueness
(1r)-(+)-Tricyclene is unique due to its tricyclic structure, which distinguishes it from other monoterpenes. This structure imparts specific chemical and physical properties, making it valuable for various applications. Its distinctive aroma and reactivity also set it apart from similar compounds.
Eigenschaften
Molekularformel |
C10H16 |
|---|---|
Molekulargewicht |
136.23 g/mol |
IUPAC-Name |
(2S,6R)-1,7,7-trimethyltricyclo[2.2.1.02,6]heptane |
InChI |
InChI=1S/C10H16/c1-9(2)6-4-7-8(5-6)10(7,9)3/h6-8H,4-5H2,1-3H3/t6?,7-,8+,10? |
InChI-Schlüssel |
RRBYUSWBLVXTQN-VZCHMASFSA-N |
Isomerische SMILES |
CC1(C2C[C@H]3C1([C@H]3C2)C)C |
Kanonische SMILES |
CC1(C2CC3C1(C3C2)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


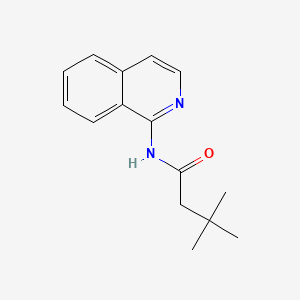
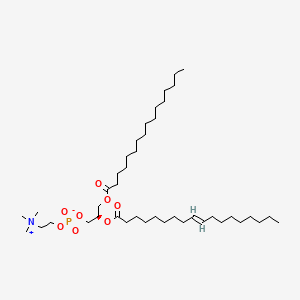
![7-Oxabicyclo[4.1.0]heptan-3-yl 2-(7-oxabicyclo[4.1.0]heptan-3-yl)acetate](/img/structure/B13823945.png)

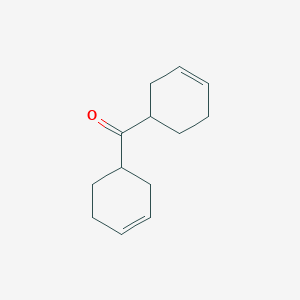

![1,2-Bis[2-(2-chloroacetoxy)ethoxy]ethane](/img/structure/B13823977.png)
![methyl N-{[5-chloro-2-(ethylsulfanyl)pyrimidin-4-yl]carbonyl}-beta-alaninate](/img/structure/B13823983.png)
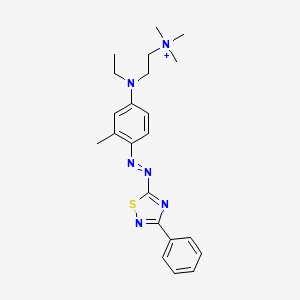
![(5R)-5-(aminomethyl)-6a-methoxy-3,3a,5,6-tetrahydro-1H-furo[2,3-d]imidazol-2-one](/img/structure/B13823987.png)
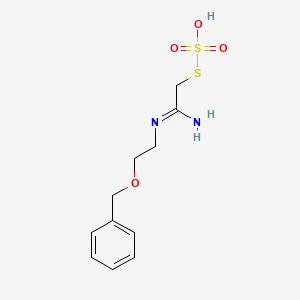
![4-{5-[(2-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)sulfanyl]-1H-tetrazol-1-yl}benzoic acid](/img/structure/B13823998.png)

![Ethanone, 1-[4-(aminoethynyl)phenyl]-](/img/structure/B13824024.png)
